

In-Depth Technical Guide: (R)-V-0219 Hydrochloride

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Compound of Interest

Compound Name: (R)-V-0219 hydrochloride

Cat. No.: B10856926

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Abstract

(R)-V-0219 hydrochloride is the (R)-enantiomer of V-0219, a potent, orally active, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). As a PAM, **(R)-V-0219 hydrochloride** enhances the signaling of the endogenous GLP-1 ligand, thereby potentiating its therapeutic effects on glucose homeostasis and appetite regulation. This document provides a comprehensive technical overview of **(R)-V-0219 hydrochloride**, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Physicochemical Properties

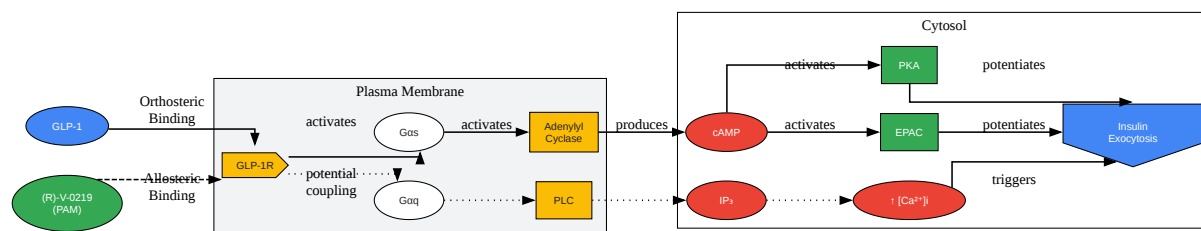
A summary of the key physicochemical properties of **(R)-V-0219 hydrochloride** is presented in Table 1.

Property	Value	Citation(s)
Molecular Weight	446.9 g/mol	[1]
Molecular Formula	C ₂₀ H ₂₅ F ₃ N ₄ O ₂ • HCl	[1]
Formal Name	4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3-piperidinyl]methyl]-morpholine, monohydrochloride	[1]
CAS Number	2922283-73-4	[1]
Appearance	Solid	[1]
Solubility	Soluble in Water	[1]

Mechanism of Action

(R)-V-0219 hydrochloride acts as a positive allosteric modulator of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the primary ligand binding site, **(R)-V-0219 hydrochloride** binds to a distinct, allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, GLP-1. The primary downstream signaling cascade of the GLP-1R involves the activation of adenylyl cyclase via the G_{αs} subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells. Additionally, GLP-1R activation can lead to intracellular calcium mobilization.

Signaling Pathway Diagram



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Caption: GLP-1R signaling pathway potentiated by (R)-V-0219.

Pharmacological Data

In Vitro Pharmacology

The in vitro activity of (R)-V-0219 has been characterized in various cell-based assays. It demonstrates potentiation of GLP-1-mediated signaling, including calcium flux and cAMP accumulation, leading to enhanced insulin secretion.

Assay	Cell Line	Key Parameter	Value	Citation(s)
Calcium Flux Potentiation	HEK293 (hGLP-1R)	EC ₅₀	10 nM	[2]
cAMP Accumulation	HEK293 (hGLP-1R)	Concentration	0.001-1 nM	[1]
Insulin Secretion Potentiation	INS-1E	EC ₅₀	0.008 nM	[3]

In Vivo Pharmacology

In vivo studies in rodent models have demonstrated the efficacy of V-0219 in improving glucose tolerance and reducing food intake. The (S)-enantiomer has shown oral activity in these models.

Model	Species	Administration	Dosage Range	Effect	Citation(s)
Glucose Tolerance	Mouse	i.p.	0.1 mg/kg	Improved glucose tolerance	[1]
Food Intake	Rat	i.c.v.	0.001 mg/kg	Enhanced reduction in food intake by exendin-4	[1]

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize **(R)-V-0219 hydrochloride**.

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to GLP-1R activation and its potentiation by (R)-V-0219.

Materials:

- HEK293 cells stably expressing human GLP-1R (hGLP-1R)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- GLP-1 (agonist)

- **(R)-V-0219 hydrochloride** (test compound)
- 384-well black, clear-bottom microplates
- Fluorescent plate reader with kinetic reading capabilities

Procedure:

- **Cell Plating:** Seed hGLP-1R expressing HEK293 cells into 384-well plates at an appropriate density and culture overnight.
- **Dye Loading:** Remove culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.
- **Compound Addition:** Wash the cells with assay buffer. Add varying concentrations of **(R)-V-0219 hydrochloride** to the wells and incubate for 10-15 minutes.
- **Agonist Stimulation and Measurement:** Place the plate in the fluorescent reader. Establish a baseline reading for 10-20 seconds. Add a sub-maximal concentration (e.g., EC₂₀) of GLP-1 to the wells and immediately begin kinetic measurement of fluorescence for 2-3 minutes.
- **Data Analysis:** Calculate the change in fluorescence intensity over baseline for each well. Plot the response against the concentration of **(R)-V-0219 hydrochloride** to determine the EC₅₀ of potentiation.

cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP production following GLP-1R stimulation.

Materials:

- HEK293 cells stably expressing hGLP-1R
- Cell culture medium
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

- GLP-1 (agonist)
- **(R)-V-0219 hydrochloride** (test compound)
- cAMP detection kit (e.g., HTRF, ELISA)
- 384-well microplates

Procedure:

- Cell Plating: Seed hGLP-1R expressing HEK293 cells into 384-well plates and culture overnight.
- Assay Preparation: Aspirate the culture medium and add stimulation buffer to the cells.
- Compound Incubation: Add varying concentrations of **(R)-V-0219 hydrochloride**, followed by a range of GLP-1 concentrations. Incubate for 30 minutes at room temperature.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis: Plot the cAMP concentration against the GLP-1 concentration in the presence and absence of **(R)-V-0219 hydrochloride**. Analyze the data to determine the potentiation of the GLP-1 dose-response curve.

Insulin Secretion Assay

This protocol details the measurement of insulin release from pancreatic β -cells.

Materials:

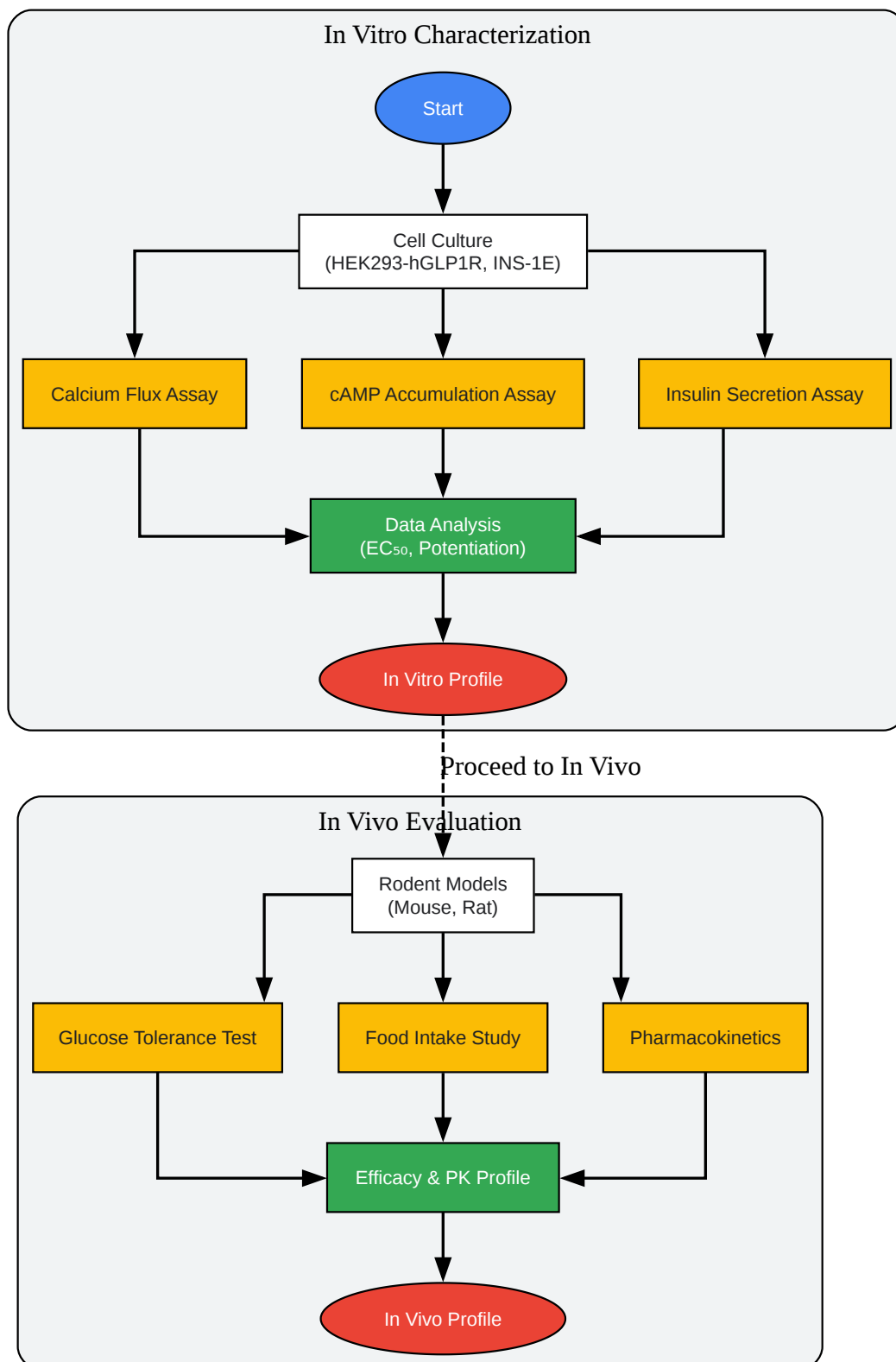
- INS-1E or EndoC- β H1 cells
- Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
- Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
- GLP-1 (agonist)

- **(R)-V-0219 hydrochloride** (test compound)
- Insulin detection kit (e.g., ELISA, HTRF)
- 24- or 48-well plates

Procedure:

- **Cell Plating:** Seed insulin-secreting cells into multi-well plates and culture to the desired confluency.
- **Pre-incubation:** Wash the cells with a low-glucose KRBH buffer and pre-incubate for 1-2 hours to establish a basal state.
- **Stimulation:** Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, GLP-1, and varying concentrations of **(R)-V-0219 hydrochloride**. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- **Supernatant Collection:** Collect the supernatant from each well.
- **Insulin Measurement:** Measure the concentration of insulin in the supernatant using a suitable immunoassay.
- **Data Analysis:** Normalize the amount of secreted insulin to the total protein content or cell number. Plot the stimulated insulin secretion against the concentration of **(R)-V-0219 hydrochloride**.

Experimental Workflow Diagram



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Caption: Workflow for characterizing **(R)-V-0219 hydrochloride**.

Conclusion

(R)-V-0219 hydrochloride is a valuable research tool for investigating the pharmacology of the GLP-1 receptor. Its nature as a positive allosteric modulator offers a nuanced mechanism for enhancing endogenous signaling pathways. The data and protocols presented in this guide provide a foundation for further research and development of GLP-1R-targeted therapeutics.

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